molecular formula C18H20N2 B044638 (3-Methylaminopropyl)-5H-dibenz[b,f]azepine CAS No. 2010-13-1

(3-Methylaminopropyl)-5H-dibenz[b,f]azepine

Cat. No.: B044638
CAS No.: 2010-13-1
M. Wt: 264.4 g/mol
InChI Key: QRLPHVTVHACZGB-UHFFFAOYSA-N
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Description

3-benzobbenzazepin-11-yl-N-methylpropan-1-amine is a chemical compound known for its complex structure and significant applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzobbenzazepin-11-yl-N-methylpropan-1-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-benzobbenzazepin-11-yl-N-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-benzobbenzazepin-11-yl-N-methylpropan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in treating various conditions, such as depression and anxiety, due to its structural similarity to known pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzobbenzazepin-11-yl-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular pathways and physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Desimipramine: 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine

    Trimipramine: 3-(5,6-dihydrobenzo[b]benzazepin-11-yl)-N-methylpropan-1-amine

Uniqueness

3-benzobbenzazepin-11-yl-N-methylpropan-1-amine is unique due to its specific benzazepine core structure, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial purposes.

Properties

IUPAC Name

3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20/h2-5,7-12,19H,6,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLPHVTVHACZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C2=CC=CC=C2C=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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